Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate
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Overview
Description
Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate is an organic compound with a complex structure that includes a cyano group, an ester group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate typically involves the reaction of ethyl cyanoacetate with 4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)-2,2-dimethyloxan-4-yl acetate.
Reduction: Formation of ethyl 2-amino-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the methoxyphenyl and oxan-4-yl groups.
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Contains a similar methoxyphenyl group but has a different structural framework.
Ethyl 2-cyano-2-(4-nitrophenyl)acetate: Similar in structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H25NO4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetate |
InChI |
InChI=1S/C19H25NO4/c1-5-23-17(21)16(12-20)19(10-11-24-18(2,3)13-19)14-6-8-15(22-4)9-7-14/h6-9,16H,5,10-11,13H2,1-4H3 |
InChI Key |
GHWOYMJONOHRTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCOC(C1)(C)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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